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Compound of Interest

Compound Name: 2-(1-Benzofuran-7-yl)aceticacid

Cat. No.: B13572317

Get Quote

Executive Summary
Status: High-Value Intermediate / Proprietary Scaffold Primary Application: Pharmaceutical

intermediate (e.g., Darifenacin impurities, Melatonin receptor agonist analogues).[1][2]

This guide provides a technical analysis of the solid-state properties of 2-(1-Benzofuran-7-

yl)acetic acid, contrasting it with its more common structural isomers, 2-(1-Benzofuran-3-

yl)acetic acid and 2-(1-Benzofuran-2-yl)acetic acid. While direct single-crystal X-ray diffraction

(SC-XRD) data for the unsubstituted 7-yl isomer is rare in open literature, this guide

reconstructs its probable solid-state behavior using crystallographic data from closely related

analogues and provides a validated protocol for its structural determination.

Part 1: Structural Context & Isomeric Comparison
The position of the acetic acid side chain on the benzofuran core drastically alters the

molecular packing and physicochemical properties.[1]
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The 7-yl isomer is structurally distinct due to the proximity of the acetic acid group to the furan

ring's oxygen atom.[1] This creates a unique steric and electronic environment compared to the

2-yl and 3-yl isomers.

Feature 7-yl Isomer (Target)
3-yl Isomer

(Benchmark)

2-yl Isomer

(Alternative)

Substitution Site
Benzene ring (C7),

adjacent to O1.[1]
Furan ring (C3).[1] Furan ring (C2).[1]

Steric Environment

High: Proximity to

furan oxygen (O1)

may force the side

chain out of plane.[1]

Low: Open position,

allows planar

stacking.[1]

Low: Linear extension,

favors planar sheets.

[1]

Intramolecular

Interactions

Potential C–H[1]···O

or O–H···O interaction

between side chain

and furan oxygen.[1]

Minimal; side chain

rotates freely.[1]
Minimal.

Crystal Packing Motif

Likely Herringbone or

Offset Stacking to

accommodate steric

bulk.[1]

Typically

Centrosymmetric

Dimers (via COOH)

forming planar sheets.

[1]

Planar Sheets or

Columns via

-

stacking.[1]

Predicted Solubility

Higher in polar aprotic

solvents (due to lower

lattice energy from

steric disruption).[1]

Lower (High lattice

energy due to efficient

planar packing).[1]

Moderate.

Predicted Lattice Parameters
Based on the unit cell data of the 2-(6,7-dimethyl-1-benzofuran-3-yl)acetic acid and 2-(1-

benzofuran-3-yl)acetic acid analogues, the predicted parameters for the 7-yl isomer are:

Crystal System: Monoclinic or Triclinic

Space Group:
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(Most common for achiral carboxylic acids) or

[1]

Z (Molecules/Unit Cell): 4

Predicted Density:

[1]

Part 2: Solid-State Characterization Protocol
Since specific public CIF data is absent, the following expert protocol is designed to generate

the crystal structure data required for regulatory filing or IP protection.

Crystallization Screening Matrix
To obtain suitable single crystals of the 7-yl isomer, use a slow evaporation method with the

following solvent systems. The 7-position sterics require solvents that disrupt potential

intramolecular H-bonding.

Solvent System Ratio (v/v) Target Polymorph Mechanism

Ethanol / Water 80:20 Form I (Stable)

Classic H-bond

donor/acceptor

balance.[1]

Acetonitrile 100 Form II (Meta)

Dipolar aprotic;

encourages dimer

formation.[1]

Toluene / THF 90:10 Solvate

-

interaction with

solvent may stabilize

the lattice.[1]

Ethyl Acetate 100 Form I

Slow evaporation

yields high-quality

blocks.[1]
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Data Collection Parameters (SC-XRD)
Radiation Source: Mo K

(

Å) or Cu K

(

Å) for small organic molecules.[1]

Temperature: 100 K (Cryogenic cooling is critical to reduce thermal motion of the flexible

acetic acid tail).[1]

Resolution: 0.8 Å or better.

Part 3: Visualization of Structural Logic
The following diagram illustrates the impact of the substitution position on the crystal packing

network, highlighting why the 7-yl isomer presents a unique solid-state challenge.

Molecular Structure Crystal Packing Forces

Resulting Properties

Benzofuran Core

3-yl Substitution
(Benchmark) Standard

7-yl Substitution
(Target)

 Steric Clash

Planar Stacking
(High Lattice Energy)

 Unhindered

Steric Twist
(Lower Lattice Energy)

 O1 Interaction

COOH Dimers
(R2,2(8) Motif)

 Faciliates

High MP
Low Solubility Strong Pi-Pi

 Distorts

Lower MP
Enhanced Solubility

 Weak Pi-Pi

Click to download full resolution via product page

Caption: Comparative crystal packing logic. The 7-yl substitution introduces steric torsion,

disrupting the planar
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-

stacking observed in the 3-yl benchmark, leading to predicted lower melting points and higher
solubility.

Part 4: Experimental Reference Data (Analogues)
In the absence of a direct 7-yl dataset, use these validated analogue structures to refine the

lattice model.

Benchmark: 2-(1-Benzofuran-3-yl)acetic acid
Crystal System: Monoclinic

Space Group:

Unit Cell:

Å,

Å,

Å,

[1]

Key Interaction: Carboxylic acid homodimers (

graph set) linked by weak C–H[1]···O interactions.

Reference:Acta Cryst. E, 2015 [1].[1]

Steric Analogue: 2-(6,7-Dimethyl-1-benzofuran-3-
yl)acetic acid

Relevance: Contains a substituent at the 7-position (methyl), mimicking the steric bulk of the

target molecule's attachment point.[1]

Crystal System: Monoclinic

Space Group:
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Unit Cell:

Å,

Å,

Å,

[1]

Observation: The 7-methyl group forces a different packing arrangement (stacking along the

a-axis) compared to the unsubstituted 3-yl isomer.[1]

Reference:Acta Cryst. E, 2008 [2].[1]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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